molecular formula C18H21NO5 B1220661 Amikhelline CAS No. 4439-67-2

Amikhelline

Cat. No.: B1220661
CAS No.: 4439-67-2
M. Wt: 331.4 g/mol
InChI Key: QZBPFSZZMYTRIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Amikhelline involves several steps and specific reaction conditions. One of the primary synthetic routes includes the reaction of 9-(2-diethylaminoethoxy)-4-hydroxy-7-methylpyrano3,2-fbenzoxol-5-one with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Amikhelline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Amikhelline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Amikhelline is unique due to its specific structure and mechanism of action. Similar compounds include other DNA intercalators and DNA polymerase inhibitors, such as:

    Doxorubicin: Another DNA intercalator used in cancer therapy.

    Mitoxantrone: A compound with similar DNA intercalating properties.

    Etoposide: An inhibitor of DNA topoisomerase, which also affects DNA replication.

These compounds share some similarities with this compound but differ in their specific structures and mechanisms of action, highlighting the uniqueness of this compound .

Properties

CAS No.

4439-67-2

Molecular Formula

C18H21NO5

Molecular Weight

331.4 g/mol

IUPAC Name

9-[2-(diethylamino)ethoxy]-4-hydroxy-7-methylfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C18H21NO5/c1-4-19(5-2)7-9-23-18-16-12(6-8-22-16)15(21)14-13(20)10-11(3)24-17(14)18/h6,8,10,21H,4-5,7,9H2,1-3H3

InChI Key

QZBPFSZZMYTRIA-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2

Canonical SMILES

CCN(CC)CCOC1=C2C(=C(C3=C1OC(=CC3=O)C)O)C=CO2

4439-67-2

Synonyms

amikhellin

Origin of Product

United States

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